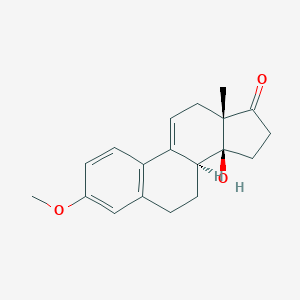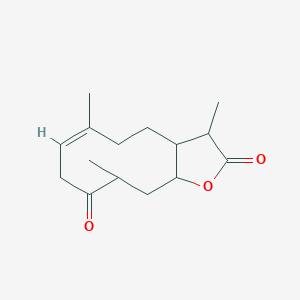
4-Bromophthalazin-1(2H)-one
概要
説明
アラダプシンは、細菌感染に対する宿主抵抗性を高める能力で知られる微生物代謝産物です。ノカルジア属SANK 60484として分類された土壌分離株によって生成されます。この化合物は、分子式C13H25N5O5を持つ両性両性白色のアモルファス粉末です。アラダプシンは、2分子のD-アラニンと1分子のメソ-ジアミノピメリン酸からなり、トリペプチド構造を形成しています .
科学的研究の応用
Aladapcin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and microbial metabolites.
Biology: Investigated for its role in enhancing host resistance against bacterial infections.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections due to its immunomodulatory properties.
Industry: Utilized in the development of new antimicrobial agents and as a taste modulator in comestible compositions
Safety and Hazards
作用機序
アラダプシンは、細菌感染に対する宿主の免疫応答を高めることによってその効果を発揮します。免疫応答に関与する特定の分子標的と経路と相互作用し、細菌病原体に対する抵抗性を高めます。正確な分子標的と経路はまだ調査中ですが、免疫細胞とサイトカインの活性を調節すると考えられています .
類似化合物の比較
類似化合物
バンコマイシン: 抗菌作用を持つ別の微生物代謝産物です。
テイコプラニン: バンコマイシンと同様で、細菌感染の治療に使用されます。
バシトラシン: 同様の作用機序を持つペプチド系抗生物質です。
アラダプシンの独自性
アラダプシンは、その独特のトリペプチド構造と細菌感染に対する宿主抵抗性を高める能力によってユニークです。他の類似化合物とは異なり、アラダプシンはノカルジア属によって生成され、さらなる研究開発のための有望な候補となる独自の免疫調節特性を持っています .
生化学分析
Cellular Effects
Compounds with similar structures have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
Similar compounds have shown promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
準備方法
合成経路と反応条件
アラダプシンは、主に微生物発酵によって得られます。土壌分離株ノカルジア属SANK 60484を培養し、化合物を培養濾液から分離します。分離プロセスには、赤外分光法、核磁気共鳴分光法、高速原子衝撃質量分析法などの技術を用いた抽出、精製、特性評価など、いくつかのステップが含まれます .
工業生産方法
アラダプシンの工業生産は、同様の微生物発酵プロセスに従います。ノカルジア属を培養するために、大規模な発酵槽が使用され、化合物は工業規模のクロマトグラフィーと結晶化技術を使用して抽出および精製されます。生産プロセスは、生産コストを最小限に抑えながら、収率と純度を最大限に高めるように最適化されています。
化学反応の分析
反応の種類
アラダプシンは、以下を含むさまざまな化学反応を起こします。
酸化: アラダプシンは特定の条件下で酸化され、酸化された誘導体を形成することができます。
還元: この化合物は還元されて、異なる生物活性を持つ還元型を生成できます。
置換: アラダプシンは、1つ以上の官能基が他の基に置換される置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を制御された条件下で使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: さまざまな求核剤または求電子剤を、目的の置換に応じて使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、アラダプシンの酸化および還元誘導体、および修飾された生物活性を持つ置換アナログが含まれます。
科学研究への応用
アラダプシンは、以下を含む幅広い科学研究への応用があります。
化学: ペプチド合成と微生物代謝産物を研究するためのモデル化合物として使用されます。
生物学: 細菌感染に対する宿主抵抗性を高める役割について調査されています。
医学: 免疫調節特性により、細菌感染の治療のための潜在的な治療薬として研究されています。
類似化合物との比較
Similar Compounds
Vancomycin: Another microbial metabolite with antibacterial properties.
Teicoplanin: Similar to Vancomycin, used to treat bacterial infections.
Bacitracin: A peptide antibiotic with a similar mode of action.
Uniqueness of Aladapcin
Aladapcin is unique due to its specific tripeptide structure and its ability to enhance host resistance against bacterial infections. Unlike other similar compounds, Aladapcin is produced by Nocardia species and has distinct immunomodulatory properties that make it a promising candidate for further research and development .
特性
IUPAC Name |
4-bromo-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXVJJHOVGTNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346714 | |
| Record name | 4-bromo-2H-phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-73-4 | |
| Record name | 4-bromo-2H-phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-Bromophthalazin-1(2H)-one as described in the research?
A1: The research highlights an effective method for synthesizing this compound, which is a crucial intermediate in organic synthesis. [, ] The described method involves a two-step process:
- Formation of phthalazin-1(2H)-ones: This is achieved through the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine. []
- Regioselective bromination: The synthesized phthalazin-1(2H)-ones are then selectively brominated at the 4-position using benzyltrimethylammonium tribromide (BTMA-Br3), leading to the formation of this compound. []
Q2: What makes this compound a valuable compound for further chemical synthesis?
A2: The bromine atom in this compound serves as a useful handle for further chemical transformations. For instance, the research demonstrates its application in palladium-catalyzed sulfanylation reactions. [] These reactions allow for the introduction of various alkylsulfanyl groups at the 4-position of the phthalazin-1(2H)-one scaffold, yielding 4-alkylsulfanylphthalazin-1(2H)-ones. This highlights the potential of this compound as a versatile intermediate for synthesizing a diverse range of substituted phthalazin-1(2H)-one derivatives, which could be of interest for drug discovery and material science applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

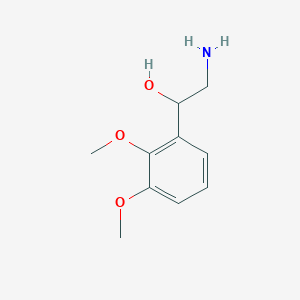

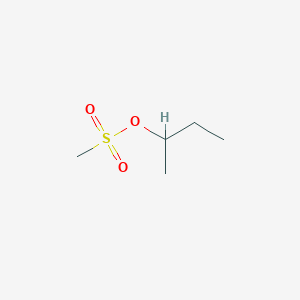




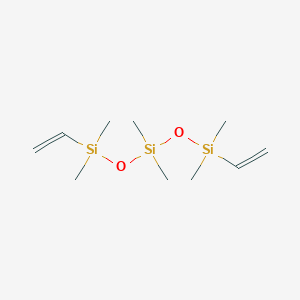
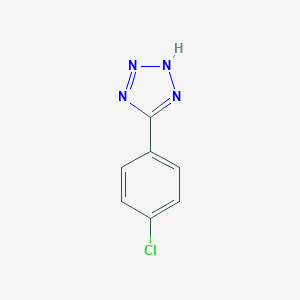
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)

